Methyl 2-amino-5-methylbenzoate
Description
Aromatic Esters and Aminobenzoate Derivatives: A Chemical Context
Methyl 2-amino-5-methylbenzoate belongs to two important classes of organic compounds: aromatic esters and aminobenzoate derivatives. Aromatic esters are characterized by an ester functional group (–COO–) attached to an aromatic ring, a structural feature that often imparts unique physical and chemical properties. chemicalbook.com This class of compounds is integral to numerous fields, serving as intermediates in the production of pharmaceuticals, agrochemicals, and polymers. chemicalbook.comrsc.org Their reactions, such as hydrolysis and reduction, are fundamental in synthetic organic chemistry. rsc.org
Simultaneously, this compound is a derivative of aminobenzoic acid, an aromatic amino acid featuring both an amino group and a carboxylic acid group on a benzene (B151609) ring. mdpi.comachemblock.com Aminobenzoic acids and their derivatives are recognized for their biological significance and are utilized as building blocks for a wide array of biologically active molecules. rsc.org For instance, p-aminobenzoic acid (PABA) is a precursor for folic acid synthesis in microorganisms. rsc.orgmdpi.com The specific arrangement of the functional groups on the aromatic ring—ortho, meta, or para—can lead to significant differences in the chemical properties and biological activities of these derivatives. rsc.orgmdpi.com this compound, with its amino group and methyl ester group, exemplifies the convergence of these two chemical families.
A Versatile Intermediate in Synthesis and Research
The utility of this compound lies in its function as a versatile chemical intermediate, a starting material for creating more complex molecules. chemicalbook.comsigmaaldrich.com Its bifunctional nature, possessing both a nucleophilic amino group and an ester group, allows it to participate in a variety of chemical transformations. This makes it a valuable building block in both organic synthesis and biochemical research.
In the realm of organic synthesis, this compound serves as a precursor for constructing more intricate molecular frameworks. biosynth.com For example, it is a known starting material for the synthesis of picolinic acid derivatives. biosynth.com The amino and ester groups can be chemically modified to build heterocyclic compounds, which are structures containing rings with at least two different elements and are prevalent in medicinal chemistry. bohrium.comresearchgate.net The general reactivity of aminobenzoate esters allows for their use in creating amides, hydrazides, and other functional groups, paving the way for a diverse range of potential molecules. nih.govnih.gov
In biochemical and medicinal chemistry research, derivatives of aminobenzoic acid are explored for various potential therapeutic applications. mdpi.comnih.gov Research has indicated that this compound itself may have antitumor properties against certain cancer cell lines. biosynth.com Furthermore, its structural analogs, such as methyl 2-amino-5-chlorobenzoate, have been investigated as inhibitors of metabolic pathways and for their effects on cell proliferation. biosynth.com The study of such molecules contributes to the understanding of how small structural modifications can significantly impact biological activity, guiding the design of new therapeutic agents. nih.govbiosynth.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 18595-16-9 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 55-57 °C |
| IUPAC Name | This compound |
| Synonyms | Methyl 5-methylanthranilate, 2-Amino-5-methylbenzoic acid methyl ester, Methyl 6-amino-m-toluate |
| Data sourced from PubChem, Apollo Scientific, and TCI. researchgate.netnih.govapolloscientific.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYFUPTSWXVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360874 | |
| Record name | methyl 2-amino-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-16-9 | |
| Record name | Benzoic acid, 2-amino-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Amino-5-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Reaction Pathways for Methyl 2 Amino 5 Methylbenzoate and Its Analogues
Development of Efficient Synthetic Routes and Process Optimization
The industrial production of methyl 2-amino-5-methylbenzoate and its analogues necessitates the development of efficient and scalable synthetic routes. Research efforts have been directed towards optimizing reaction conditions to maximize yields and purity while minimizing environmental impact.
Esterification Reactions for Methyl Benzoate (B1203000) Derivatives
The esterification of benzoic acid derivatives is a fundamental step in the synthesis of compounds like this compound. Traditional methods often involve the use of an acid catalyst. Recent advancements have focused on the use of solid acid catalysts to improve reaction efficiency and simplify product purification. For instance, a Zr/Ti solid acid catalyst has been shown to be effective in the esterification of benzoic acid and its derivatives with methanol (B129727). mdpi.com The mechanism is thought to involve the binding of the carboxylate to the catalyst, facilitating the nucleophilic attack of methanol. mdpi.com
In a multi-step synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, the final esterification step was optimized to achieve a yield of 97.4%. researchgate.netiaea.org This highlights the importance of process optimization in achieving high-efficiency synthesis.
Table 1: Optimized Yields in Multi-step Synthesis researchgate.netiaea.org
| Reaction Step | Optimized Yield |
| Etherification | 92.6% |
| Sulfonyl chloride formation | 95.7% |
| Amination | 75.8% |
| Esterification | 97.4% |
| Total Yield | 63.7% |
Amination and Alkylation Strategies
Amination and alkylation are key transformations for introducing the amino group and modifying the aromatic ring in the synthesis of this compound analogues.
Direct amidation of methyl benzoate with various amines has been achieved using heterogeneous catalysts like Nb2O5, which demonstrates high activity under solvent-free conditions and is reusable. researchgate.net This method offers a green alternative to traditional amidation processes.
Ruthenium-catalyzed meta-C–H alkylation represents a modern approach for the functionalization of benzene (B151609) rings. acs.org This strategy allows for the introduction of alkyl groups at the meta position with high site-selectivity under mild conditions. acs.org Furthermore, copper-catalyzed three-component amino etherification of alkenes provides a direct route to valuable 1,2-alkylamino ethers. acs.org
Halogenation Approaches (e.g., Bromination, Chlorination) in Substituted Aminobenzoates
Halogenation of substituted aminobenzoates is a critical step in the synthesis of many important intermediates. The introduction of a halogen atom can significantly alter the chemical reactivity and biological activity of the molecule. nih.gov
For instance, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, a precursor for various applications, involves the chlorination of 2-amino-3-methylbenzoic acid. google.com One patented method describes a process starting from m-toluic acid, which undergoes nitration, hydrogenation, and subsequent chlorination to yield the final product with a total yield of 63.0-68.4% and high purity. google.com Another approach for preparing 2-amino-5-chloro-3-methylbenzoic acid utilizes cyanuric chloride as a chlorinating agent for 2-amino-3-methylbenzoic acid, resulting in a high yield and simple work-up. patsnap.com
The mechanochemical halogenation of azobenzenes using N-halosuccinimides offers an environmentally friendly alternative to traditional solvent-based methods. nih.gov This solid-state method can proceed with or without a palladium(II) catalyst, depending on the substituents on the azobenzene. nih.gov
Table 2: Halogenation Reaction Details
| Starting Material | Reagent | Product | Yield | Reference |
| 2-Amino-3-methylbenzoic acid | Cyanuric chloride | 2-Amino-5-chloro-3-methylbenzoic acid | 83-85% | patsnap.com |
| m-Toluic acid | Nitric acid, H2/catalyst, Chlorinating agent | 2-Amino-3-methyl-5-chlorobenzoic acid | 63.0-68.4% (total) | google.com |
Multi-step Synthesis from Industrial Precursors
The synthesis of complex molecules like this compound often involves multi-step reaction sequences starting from readily available industrial precursors. A notable example is the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate from salicylic (B10762653) acid. researchgate.netiaea.org This four-step process includes etherification, sulfonation, amination, and esterification. Through careful optimization of reaction parameters such as molar ratios, reaction times, and temperatures, a significant improvement in the total yield to 63.7% was achieved. researchgate.netiaea.org
Another example is the preparation of 2-amino-3-methyl-5-chlorobenzoic acid from m-toluic acid. google.com This synthesis involves a sequence of nitration, hydrogenation, and chlorination. google.com The use of common industrial chemicals as starting materials makes this route economically viable for large-scale production.
Investigation of Precursor Molecules and their Chemical Transformations
The properties and reactivity of precursor molecules are crucial for the successful synthesis of the target compound. Understanding their chemical transformations allows for the design of more efficient synthetic pathways.
Transformations involving 2-Amino-5-methylbenzoic Acid
2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, is a key precursor for this compound. sigmaaldrich.comsynquestlabs.com Its primary transformation in this context is esterification with methanol to form the methyl ester. This reaction is typically carried out under acidic conditions.
Furthermore, 2-amino-5-methylbenzoic acid can undergo various other chemical transformations. For example, its amino group can be acylated, and the aromatic ring can be subjected to electrophilic substitution reactions like halogenation. This versatility makes it a valuable building block in organic synthesis. It is also used in solution-phase peptide synthesis. sigmaaldrich.com
Utilization of Substituted Benzoic Acids and Anilines
The synthesis of this compound can be achieved through the esterification of 2-amino-5-methylbenzoic acid. A general and effective method for this transformation involves the reaction of various benzoic acids with methanol in the presence of an acidic catalyst. mdpi.com For instance, the esterification of p-methylbenzoic acid, a structural analog, is carried out by refluxing the acid with methanol and a solid acid catalyst, such as one based on zirconium. mdpi.com The product can then be isolated using column chromatography. mdpi.com This method highlights a versatile pathway that can be adapted for the synthesis of this compound from its corresponding carboxylic acid precursor, 2-amino-5-methylbenzoic acid.
Another relevant synthetic route involves the modification of aniline (B41778) derivatives. For example, the chlorination of aniline using N-chlorosuccinimide (NCS) in acetonitrile (B52724) can produce 2,4,6-trichloroaniline (B165571) with high regioselectivity and in good yield. researchgate.net This demonstrates the potential for selective functionalization of the aniline core, a strategy that could be applied to the synthesis of specifically substituted aminobenzoates.
Catalytic Approaches and Reagent Systems in Synthesis
Modern synthetic strategies for compounds like this compound heavily rely on advanced catalytic systems and specific reagents to enhance efficiency, selectivity, and yield.
Palladium and Nickel Catalysis in Related Reactions
Palladium and nickel catalysts are instrumental in cross-coupling reactions, which are fundamental for constructing the carbon-nitrogen and carbon-carbon bonds often found in substituted benzoates. Halide-bridged methylnaphthyl palladium dimers have emerged as highly efficient precatalysts for these transformations. nih.gov These bench-stable complexes can be easily activated and have demonstrated exceptional activity in various catalytic reactions, including Buchwald-Hartwig aminations. nih.gov For instance, the amination of 4-chlorotoluene (B122035) with morpholine, catalyzed by a methylnaphthyl palladium complex, proceeds with a high turnover number (TON), indicating the catalyst's longevity and efficiency. nih.gov
Nickel catalysis also plays a significant role. For example, photoredox catalysis has enabled the nickel-catalyzed cyanation of aryl halides under mild conditions, offering a greener alternative for introducing the nitrile group, which can be a precursor to the amino group in aminobenzoates. researchgate.net
Copper(I) Cyanide Mediated Reactions
Copper(I) cyanide is a key reagent in cyanation reactions, which are valuable for introducing the cyano group that can be subsequently converted to an amino or carboxylic acid function. The Rosenmund-von Braun reaction, which utilizes CuCN, is a classic method for converting aryl halides to aryl nitriles. researchgate.net More contemporary methods often involve copper-catalyzed domino reactions, such as the halide exchange-cyanation of aryl bromides. tezu.ernet.in Copper catalysis is also central to the aza-Michael addition of 2-aminobenzoates to α,β-unsaturated ketones, a process that leads to the synthesis of highly functionalized quinolone derivatives. organic-chemistry.org This reaction often employs a copper(I) salt, a base, and a phosphine (B1218219) ligand to generate the active Cu-amido catalytic species. organic-chemistry.org
Application of Chlorinating Agents (e.g., Cyanuric Chloride, N-chlorosuccinimide)
Chlorinating agents are crucial for introducing chlorine atoms into aromatic rings, which can then serve as handles for further functionalization through cross-coupling reactions.
Cyanuric Chloride: This reagent is a versatile and cost-effective chlorinating agent. wikipedia.org It is a trimer of cyanogen (B1215507) chloride and serves as a precursor to many herbicides through reactions where its chlorine atoms are displaced by nucleophiles like amines. wikipedia.org In organic synthesis, it is used to convert alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. wikipedia.orgdtic.mil The reactivity of the three chlorine atoms in cyanuric chloride can often be controlled by adjusting the reaction temperature, allowing for stepwise substitution. dtic.milgoogle.com
N-chlorosuccinimide (NCS): NCS is another important chlorinating agent, particularly for the regioselective chlorination of anilines and their derivatives. researchgate.net For example, the reaction of aniline with NCS in acetonitrile yields 2,4,6-trichloroaniline. researchgate.net This selectivity is valuable for preparing specific isomers of chloro-substituted aminobenzoates.
Role of Initiators (e.g., Benzoyl Peroxide)
Benzoyl peroxide is widely used as a radical initiator in various chemical transformations, including polymerization and chlorination reactions. wikipedia.orgyoutube.com It decomposes upon heating to form free radicals that can initiate chain reactions. youtube.com In the context of synthesizing substituted benzoic acids, benzoyl peroxide has been employed as a catalyst in the chlorination of 2-amino-3-methylbenzoic acid to produce 2-amino-3-methyl-5-chlorobenzoic acid. google.com This highlights its role in facilitating specific functionalization steps in the synthesis of complex molecules.
Exploration of Green Chemistry Principles in Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. Key areas of focus include the use of less hazardous reagents, development of solvent-free or more environmentally benign solvent systems, and the use of catalysts to improve atom economy and reduce waste.
Table of Research Findings
| Reaction Type | Catalyst/Reagent | Substrates | Product(s) | Key Findings | Reference |
| Esterification | Zirconium-based solid acid | p-methylbenzoic acid, methanol | Methyl p-methylbenzoate | Catalyst is reusable and effective for various substituted benzoic acids. | mdpi.com |
| Buchwald-Hartwig Amination | [Pd(α-MeNAP)Br]2 | 4-chlorotoluene, morpholine | N-(4-methylphenyl)morpholine | High catalyst turnover number (TON) indicates longevity and efficiency. | nih.gov |
| Aza-Michael Addition | CuCl, KOt-Bu, dppbz | 2-aminobenzoates, α,β-unsaturated ketones | 3-carbonyl-4-quinolone derivatives | Highly efficient one-pot synthesis under mild conditions. | organic-chemistry.org |
| Chlorination | N-chlorosuccinimide (NCS) | Aniline | 2,4,6-trichloroaniline | Regioselective trichlorination in good yield. | researchgate.net |
| Chlorination | Benzoyl Peroxide | 2-amino-3-methylbenzoic acid | 2-amino-3-methyl-5-chlorobenzoic acid | Facilitates chlorination to produce a key intermediate. | google.com |
Elucidation of Reaction Mechanisms and Kinetics Involving Methyl 2 Amino 5 Methylbenzoate
Mechanistic Investigations of Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including esters like Methyl 2-amino-5-methylbenzoate. This reaction involves the substitution of the alkoxy group (-OCH₃) by a nucleophile.
The reaction of an ester with an amine to form an amide is known as aminolysis. acs.org This process is a critical transformation in organic synthesis. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as a leaving group to yield the amide. youtube.com For benzoate (B1203000) esters, the reaction proceeds via this nucleophilic addition-elimination pathway. nih.gov
Detailed computational studies, particularly on the aminolysis of methyl benzoate with ammonia (B1221849), have scrutinized the mechanistic pathways. researchgate.netnih.gov Two primary, uncatalyzed pathways are considered:
Concerted Mechanism: The nucleophilic attack by the amine and the transfer of a proton to the methoxy (B1213986) leaving group occur in a single, concerted step through a four-membered ring transition state.
Stepwise Mechanism: This pathway involves the formation of a distinct zwitterionic tetrahedral intermediate (T±). This intermediate is formed in the first step and subsequently collapses in a second step to form the products.
Theoretical calculations using density functional theory (DFT) and ab initio methods on the methyl benzoate-ammonia system reveal that the activation energies for the concerted and the neutral stepwise mechanisms are very similar, suggesting both pathways are plausible. acs.orgnih.gov However, the favorability of one pathway over another can be influenced by factors such as the solvent and the specific nature of the amine and ester. For many aminolysis reactions of esters, a stepwise mechanism is commonly operative. researchgate.net
In the context of the methyl benzoate reaction with ammonia, a catalyzed stepwise mechanism is identified as the most favorable pathway. researchgate.netnih.gov The process unfolds as follows:
Nucleophilic Attack: One ammonia molecule attacks the carbonyl carbon.
Proton Transfer (Catalysis): A second ammonia molecule acts as a general base, abstracting a proton from the attacking nitrogen atom as it forms the C-N bond. Simultaneously, this catalytic ammonia molecule donates a proton to the oxygen of the methoxy group.
Intermediate Formation: This concerted proton transfer facilitates the formation of a neutral tetrahedral intermediate, avoiding the high energy of a zwitterionic species.
Collapse: The intermediate then collapses to products.
This general-base-catalyzed pathway presents considerable energy savings compared to the uncatalyzed routes. researchgate.net The transition state structures indicate that the catalytic role of the second amine molecule is primarily to enable the necessary proton-transfer processes, which can often be the rate-limiting step in such reactions. nih.govacs.orgrsc.org
Theoretical Analysis of Transition State Structures and Reaction Energetics
Computational chemistry provides deep insight into the energetics and the geometry of transition states, which are fleeting and not directly observable. For the aminolysis of methyl benzoate with ammonia, theoretical models have calculated the activation energies for the various proposed mechanisms. acs.orgresearchgate.netnih.gov
The analysis shows that the uncatalyzed concerted and stepwise pathways have comparable activation barriers. However, the pathway involving general base catalysis by a second ammonia molecule is significantly more favorable, with a much lower activation energy. This highlights the critical role of the amine acting as a proton-transfer agent.
| Reaction Pathway (Methyl Benzoate + NH₃) | Mechanism Type | Calculated Relative Activation Energy (kcal/mol) |
| Uncatalyzed Concerted | Concerted | ~28.5 |
| Uncatalyzed Stepwise | Stepwise (via T±) | ~28.8 |
| Catalyzed Stepwise | Stepwise with General Base Catalysis | ~18.0 |
| Table 1: Theoretical activation energies for the aminolysis of methyl benzoate with ammonia, based on data from computational studies. researchgate.netnih.gov These values illustrate the energetic preference for the general-base-catalyzed pathway. |
The transition state for the catalyzed reaction shows a complex where the attacking amine, the ester, and the catalyst amine are all interacting. The key bond-forming and bond-breaking processes, along with the proton transfers, occur within this supramolecular assembly. researchgate.net
Comparative Reactivity Studies of Ester Analogs
Comparing the reactivity of this compound with its analogs clarifies the influence of different structural components.
Aromatic vs. Aliphatic Esters: Computational studies comparing the aminolysis of methyl benzoate and methyl formate (B1220265) (an aliphatic ester) show that the reaction is more favorable for the aliphatic ester. researchgate.netnih.gov The phenyl ring in methyl benzoate participates in resonance with the carbonyl group, which stabilizes the ester and increases the activation energy for nucleophilic attack compared to its non-aromatic counterpart.
Effect of Leaving Group: In the aminolysis of esters, the rate can be dependent on the ability of the alkoxy group to depart. Kinetic studies on a series of substituted phenyl benzoates show that electron-withdrawing groups on the leaving phenolate (B1203915) group accelerate the reaction by making the leaving group more stable. nih.gov For methyl esters, methanol (B129727) is the leaving alcohol.
Steric Effects: Steric hindrance around the carbonyl group can impede the approach of the nucleophile, slowing the reaction rate. For example, replacing a methoxy group with a bulkier phenoxy group in related substrates leads to lower reaction rates due to increased steric hindrance. nih.gov
Examination of Substituent Effects on Reaction Pathways and Kinetics
The reactivity of this compound is significantly influenced by the electronic properties of the 2-amino (-NH₂) and 5-methyl (-CH₃) groups on the benzene (B151609) ring. These effects can be quantitatively analyzed using the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.orglibretexts.org
The Hammett equation is given by: log(k/k₀) = ρσ
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (e.g., methyl benzoate).
σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). It reflects the electronic effect of the substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org
For the aminolysis of benzoate esters, the reaction is accelerated by electron-withdrawing groups (which make the carbonyl carbon more electrophilic) and decelerated by electron-donating groups. This corresponds to a positive ρ value. libretexts.org
Substituents on this compound:
2-Amino (-NH₂) Group: This is a strong electron-donating group (EDG) through resonance (σₚ = -0.66). It pushes electron density into the aromatic ring and onto the carbonyl group. This effect reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Therefore, the amino group is expected to significantly decrease the rate of aminolysis compared to unsubstituted methyl benzoate.
5-Methyl (-CH₃) Group: This group is located meta to the ester functionality. It is a weak electron-donating group through induction (σₘ = -0.07). Its effect on the reaction rate is minor compared to the powerful resonance donation from the amino group.
Kinetic studies on the aminolysis of various substituted benzoates confirm that EDGs decrease the reaction rate, resulting in nonlinear Hammett plots in some cases. researchgate.netkoreascience.kr The strong stabilization of the ground state reactant by the EDG is responsible for the increased activation energy and slower reaction. koreascience.kr
| Substituent | Position | Hammett Constant (σ) | Expected Effect on Aminolysis Rate |
| -H (Reference) | - | 0.00 | Baseline |
| -NH₂ | para | -0.66 | Strong Deactivation |
| -CH₃ | meta | -0.07 | Weak Deactivation |
| -NO₂ | para | +0.78 | Strong Activation |
| -Cl | para | +0.23 | Moderate Activation |
| Table 2: Hammett constants for various substituents and their expected effect on the rate of nucleophilic acyl substitution on a benzoate ring. The negative σ values for the amino and methyl groups indicate they are electron-donating and will slow the reaction. |
Therefore, the combination of a powerful electron-donating amino group and a weakly donating methyl group makes this compound significantly less reactive toward nucleophilic acyl substitution than methyl benzoate itself or analogs bearing electron-withdrawing groups.
Computational and Theoretical Investigations of Methyl 2 Amino 5 Methylbenzoate
Quantum Chemical Analysis of Electronic Structure and Molecular Properties
Quantum chemical analysis, particularly through Density Functional Theory (DFT), has been instrumental in elucidating the electronic structure and molecular properties of methyl 2-amino-5-methylbenzoate. These theoretical calculations offer a detailed picture of the molecule's behavior and characteristics.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the ground state properties of organic compounds. For derivatives of methyl benzoate (B1203000), DFT calculations, often using the B3LYP and B3PW91 functionals with a 6-311G(d,p) basis set, have been employed to determine the optimized molecular geometry. These studies provide precise information on bond lengths and bond angles, which are in good agreement with experimental data where available. The use of DFT allows for a reliable prediction of the molecular structure in its lowest energy state.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. researchgate.netlibretexts.org
For related compounds like methyl 2-amino-5-bromobenzoate, the calculated HOMO and LUMO energies reveal that charge transfer occurs within the molecule. researchgate.net The HOMO is often located on the aminobenzoate moiety, while the LUMO may be distributed across the aromatic ring and the ester group. This intramolecular charge transfer is a significant factor in determining the molecule's electronic and optical properties.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data
| Parameter | Value |
|---|---|
| HOMO Energy | (Data not available for the specific compound) |
| LUMO Energy | (Data not available for the specific compound) |
Theoretical Prediction of Vibrational Frequencies and Spectra
Theoretical calculations of vibrational frequencies are essential for interpreting experimental infrared (IR) and Raman spectra. By using methods like Hartree-Fock and DFT, researchers can compute the vibrational modes of a molecule. nih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to make precise assignments of the observed vibrational bands. For example, studies on similar molecules like methyl benzoate have shown that DFT calculations can accurately predict the vibrational spectrum, aiding in the structural characterization of the compound. researchgate.net
Computational Assessment of Nonlinear Optical (NLO) Properties and Hyperpolarizability
Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. Computational methods are used to predict the NLO properties of molecules, including the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response. For molecules with donor-acceptor structures, significant NLO properties are often predicted. rsc.org In the case of this compound, the amino group acts as an electron donor and the ester group can act as an electron acceptor, a configuration that can lead to a substantial NLO response. Computational studies on analogous compounds have reported on the dipole moment (μ), polarizability (α₀), and anisotropy of polarizability (Δα), which are all related to the NLO properties of the molecule. researchgate.net
Table 2: Calculated Nonlinear Optical (NLO) Properties
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | (Data not available for the specific compound) |
| Polarizability (α₀) | (Data not available for the specific compound) |
Intermolecular Interactions and Supramolecular Assembly Prediction
The way molecules interact with each other in the solid state determines the crystal structure and macroscopic properties of the material. Computational methods are valuable for analyzing these interactions and predicting how molecules will assemble into larger structures.
Hydrogen Bonding Analysis (N-H⋯O, C-H⋯O, O-H⋯N, etc.)
Hydrogen bonds are among the most important intermolecular interactions that direct the self-assembly of molecules in the crystalline state. In this compound, the amino group (N-H) and the carbonyl group of the ester (C=O) are potential sites for hydrogen bonding.
Studies on structurally similar compounds, such as methyl 2-amino-5-chlorobenzoate and methyl 2-amino-5-bromobenzoate, have provided significant insights into the hydrogen bonding patterns. researchgate.netnih.govresearchgate.netnih.gov In these molecules, an intramolecular N—H⋯O hydrogen bond is commonly observed, which leads to the formation of a stable six-membered ring. researchgate.netnih.govresearchgate.netnih.gov Furthermore, intermolecular N—H⋯O hydrogen bonds often link molecules into chains or more complex three-dimensional networks. researchgate.netnih.govresearchgate.netnih.gov These interactions are crucial for the stability of the crystal lattice. The analysis of these hydrogen bonds helps in understanding the supramolecular architecture of these compounds. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl benzoate |
| Methyl 2-amino-5-bromobenzoate |
| Methyl 2-amino-5-chlorobenzoate |
| 2-aminobenzimidazole |
| 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid |
| 5-methyl-2-(p-methylaminophenyl)benzoxazole |
| Sparfloxacin |
| Bifenox |
| Methyl 5-(2,4-Dichlorophenoxy)-2-Nitrobenzoate |
| Mesityl chloride |
| Methoxychlor |
| Carbon monoxide |
| Hemoglobin |
| Atrazine |
| 2-aminothiazole |
| 3,5-dinitrobenzoic acid |
| 2-amino-5-bromobenzoic acid methyl ester |
| 2-aminobenzoic acid |
| N-halosuccinimide |
| Thionyl chloride |
| Ethyl acetate |
| Magnesium sulfate |
| Ether |
| Methanol (B129727) |
| Benzothiazines |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For molecules closely related to this compound, such as methyl 2-amino-5-chlorobenzoate and methyl 2-amino-5-bromobenzoate, Hirshfeld surface analysis reveals the dominant role of hydrogen bonding and other weak interactions in the crystal packing. nih.govresearchgate.net
In these analogous structures, the analysis typically highlights significant contributions from various intermolecular contacts. A hypothetical breakdown of these contacts for this compound, based on its analogs, would likely include:
H···H Contacts: These are generally the most abundant interactions due to the high proportion of hydrogen atoms on the molecular surface.
O···H/H···O Contacts: These interactions are indicative of hydrogen bonds, which are expected to be significant given the presence of the amino and ester functional groups.
N···H/H···N Contacts: These interactions, also representing hydrogen bonds, would be crucial in the formation of specific supramolecular motifs.
The dnorm mapped Hirshfeld surface would likely show distinct red spots, indicating close intermolecular contacts where hydrogen bonds occur, particularly involving the amino group as a donor and the carbonyl oxygen as an acceptor.
| Interaction Type | Probable Contribution | Key Features |
| H···H | High | Arises from the prevalence of hydrogen atoms on the molecular surface. |
| O···H/H···O | Significant | Represents strong N-H···O and C-H···O hydrogen bonds. |
| C···H/H···C | Moderate | Contributes to the overall van der Waals forces stabilizing the crystal lattice. |
| N···H/H···N | Moderate | Indicates the presence of intermolecular hydrogen bonding involving the amino group. |
Note: The data in this table is inferred from structurally related compounds and represents a probable scenario for this compound.
Van der Waals Interactions and π-π Stacking Effects
The crystal packing of aromatic compounds is often influenced by a combination of hydrogen bonds and van der Waals forces, including π-π stacking interactions. In the case of this compound, the presence of the benzene (B151609) ring suggests the possibility of π-π stacking. However, analysis of closely related structures, such as 2-amino-5-methyl-pyridinium picolinate, indicates that such interactions might be weak. nih.gov
Crystal Structure Prediction (CSP) Methodologies and Polymorphism
Crystal Structure Prediction (CSP) comprises computational methods aimed at identifying the most stable crystal packing arrangements for a given molecule based on its chemical diagram. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science, and CSP is a key tool for its investigation.
Application of Supramolecular Synthon-Based Approaches
A powerful strategy in CSP is the supramolecular synthon approach. This method focuses on identifying robust and predictable patterns of intermolecular interactions, known as supramolecular synthons. For this compound, the most probable and influential synthons can be predicted by examining the crystal structures of its analogs.
The crystal structures of methyl 2-amino-5-chlorobenzoate and methyl 2-amino-5-bromobenzoate reveal a consistent and highly stable intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the ester. nih.govresearchgate.net This interaction forms a six-membered ring, often denoted as an S(6) graph set motif. This intramolecular synthon is very likely to be a primary feature in the crystal structure of this compound, predisposing the molecule to a planar conformation.
In addition to the intramolecular synthon, intermolecular N-H···O hydrogen bonds are observed in the halogenated analogs, linking the molecules into chains. This intermolecular hydrogen bond, forming a C(4) chain motif, would be another critical synthon to consider in the CSP of this compound. The interplay of these robust synthons would be a guiding principle in predicting the most likely crystal packing arrangements.
| Synthon Type | Description | Expected Role in Crystal Packing |
| Intramolecular S(6) | Hydrogen bond between the amino group and the carbonyl oxygen. | Enforces a planar molecular conformation. |
| Intermolecular C(4) | Hydrogen bond between the amino group of one molecule and the carbonyl oxygen of another. | Links molecules into chains, forming the primary supramolecular structure. |
Note: The synthons described are based on observations from the crystal structures of closely related halogenated analogs.
Prediction of Crystal Packing and Lattice Energies
The prediction of crystal packing involves generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energies. The lattice energy represents the energy released when molecules come together from the gas phase to form a crystal. The structures with the lowest lattice energies are considered the most plausible candidates for the experimentally observed form.
For this compound, a CSP study would involve using force fields or more accurate quantum mechanical methods to calculate the lattice energies of various packing arrangements. The identified supramolecular synthons would be used to generate and prioritize trial structures. The final predicted structures would likely feature the S(6) intramolecular hydrogen bond and the intermolecular C(4) hydrogen-bonded chains. While specific lattice energy values for this compound are not available in the literature, they can be estimated through computational chemistry software. The accuracy of these predictions is continually improving with the development of more sophisticated computational models that account for subtle energetic contributions.
Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 2 Amino 5 Methylbenzoate
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of Methyl 2-amino-5-methylbenzoate. Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy each provide unique and complementary information about the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the definitive structural confirmation of this compound. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the molecule, confirming the connectivity and chemical environment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. The integration of the signals provides the ratio of the number of protons, while the splitting patterns (multiplicity) reveal the number of adjacent protons, governed by spin-spin coupling constants (J).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. These spectra are typically recorded with proton decoupling, resulting in single lines for each carbon atom, which simplifies the spectrum and aids in the identification of the number of unique carbon environments.
The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for this compound, which are crucial for its structural confirmation and can also be used to assess its purity by identifying signals from any potential impurities. rsc.orgrsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~7.70 | d | ~8.0 | Aromatic H |
| ~7.10 | d | ~8.0 | Aromatic H |
| ~6.65 | s | - | Aromatic H |
| ~5.50 | br s | - | -NH₂ |
| 3.85 | s | - | -OCH₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~168.0 | C=O (Ester) |
| ~148.0 | Aromatic C-NH₂ |
| ~137.0 | Aromatic C |
| ~130.0 | Aromatic C-CH₃ |
| ~122.0 | Aromatic C-H |
| ~117.0 | Aromatic C-H |
| ~115.0 | Aromatic C-H |
| ~51.5 | -OCH₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Vibrational Spectroscopy Studies (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in this compound. rsc.orgbiosynth.com These methods are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation leads to the vibration of molecular bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The key functional groups in this compound, such as the amino (-NH₂), ester (-COOCH₃), and methyl (-CH₃) groups, as well as the aromatic ring, exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the ester is a strong, sharp band usually found around 1680-1710 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. This makes it useful for observing the vibrations of the aromatic ring and the C-C backbone.
The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule. indexcopernicus.comnih.govjocpr.comresearchgate.netresearchgate.netatlantis-press.com The table below lists the expected vibrational frequencies for the main functional groups of this compound.
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450 - 3300 | Asymmetric and Symmetric N-H Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretching | Aromatic Ring |
| 2980 - 2850 | C-H Stretching | Methyl Groups (-CH₃) |
| 1710 - 1680 | C=O Stretching | Ester |
| 1630 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretching | Aromatic Ring |
| 1250 - 1100 | C-O Stretching | Ester |
Electronic Spectroscopy (UV-Vis) and Photophysical Investigations (Fluorescence, Phosphorescence)
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. biosynth.com For this compound, the presence of a chromophore, the substituted benzene (B151609) ring, results in characteristic absorption of UV radiation. The UV-Vis spectrum, a plot of absorbance versus wavelength, can be used for quantitative analysis and to gain information about the electronic structure. The position of the maximum absorbance (λmax) is influenced by the solvent polarity. semanticscholar.orgresearchgate.net
Photophysical investigations, such as fluorescence and phosphorescence spectroscopy, probe the emission of light from a molecule after it has been electronically excited. semanticscholar.org While not all molecules are fluorescent or phosphorescent, aminobenzoate esters are known to exhibit these properties. Fluorescence is the rapid emission of light from the singlet excited state, while phosphorescence is the slower emission from a triplet excited state. The study of these phenomena can provide valuable information about the excited state dynamics of this compound. researchgate.net
Table 4: Electronic and Photophysical Properties of this compound
| Parameter | Technique | Typical Value |
|---|---|---|
| λmax (in Ethanol) | UV-Vis Spectroscopy | ~245 nm, ~340 nm |
| Emission Maximum | Fluorescence Spectroscopy | Dependent on excitation wavelength and solvent |
| Quantum Yield | Fluorescence Spectroscopy | Data not widely available |
Chromatographic and Elemental Analysis Methods
Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity, Content Determination, and Method Validation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. indexcopernicus.comchemicalbook.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
The purity of this compound can be determined by monitoring the chromatogram for the presence of any additional peaks, which would indicate impurities. The content or assay of the compound in a sample can be accurately measured by comparing its peak area to that of a certified reference standard.
Method validation is a critical aspect of using HPLC for quality control. jbiochemtech.comjocpr.comnih.gov According to the International Council for Harmonisation (ICH) guidelines, a validated HPLC method must demonstrate specificity, linearity, accuracy, precision, and robustness. researchgate.net
Table 5: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |
| Flow Rate | 1.0 mL/min |
| Detector | UV at a specific wavelength (e.g., 245 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. scialert.net In GC, the sample is vaporized and injected into a column where it is separated based on its partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase.
For purity assessment, a small amount of the sample is dissolved in a suitable solvent and injected into the GC. The resulting chromatogram will show a major peak for this compound and potentially smaller peaks for any volatile impurities. The area percentage of the main peak relative to the total area of all peaks gives an estimation of the purity. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity to organic compounds. iiste.orgchromatographyonline.comnih.gov
Table 6: Typical GC Method Parameters for Purity Assessment of this compound
| Parameter | Description |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~250 °C |
| Detector Temperature | ~280 °C (FID) |
| Oven Program | A temperature gradient (e.g., start at 100 °C, ramp to 250 °C) |
| Injection Mode | Split/Splitless |
Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in determining the molecular weight of this compound and in providing structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₉H₁₁NO₂. nih.govbiosynth.com This gives it a molecular weight of approximately 165.19 g/mol and a monoisotopic mass of 165.078979 Da. nih.govchemsrc.com In a typical LC-MS analysis, the compound is first ionized, most commonly through electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ with a measured mass-to-charge ratio (m/z) of approximately 166.086. uni.lu
The predicted collision cross-section (CCS) values, which are a measure of the ion's size and shape in the gas phase, can also be calculated and are valuable for compound identification. uni.lu
Table 1: Predicted LC-MS Adducts and Collision Cross-Section (CCS) Values for this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 166.08626 | 133.3 |
| [M+Na]⁺ | 188.06820 | 141.9 |
| [M-H]⁻ | 164.07170 | 137.3 |
| [M+NH₄]⁺ | 183.11280 | 153.9 |
| [M+K]⁺ | 204.04214 | 140.5 |
| [M+H-H₂O]⁺ | 148.07624 | 127.8 |
| [M+HCOO]⁻ | 210.07718 | 158.0 |
| [M+CH₃COO]⁻ | 224.09283 | 181.1 |
This table presents predicted data and should be confirmed by experimental analysis.
Elemental Analysis (EA) for Stoichiometric Composition
Elemental Analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This allows for the verification of the empirical formula and the assessment of the purity of the compound.
Based on the molecular formula of this compound, C₉H₁₁NO₂, the theoretical stoichiometric composition can be calculated. nih.govbiosynth.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage |
| Carbon | C | 12.011 | 9 | 108.099 | 65.49% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.71% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.48% |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.37% |
| Total | 165.192 | 100.00% |
Experimental elemental analysis data for this compound would be expected to closely match these theoretical values, confirming the elemental composition and purity of the synthesized or isolated compound.
X-ray Diffraction Analysis for Solid-State Characterization
X-ray diffraction (XRD) techniques are indispensable for the characterization of crystalline solids. They provide detailed information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure and Conformational Analysis
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique requires a single, high-quality crystal of the material. While specific SC-XRD data for this compound is not available in the surveyed literature, analysis of a closely related compound, Methyl 2-amino-5-bromobenzoate, provides a clear example of the type of detailed structural information that can be obtained.
For Methyl 2-amino-5-bromobenzoate, SC-XRD analysis reveals a monoclinic crystal system with the space group P2₁. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been precisely determined. This level of detail allows for the elucidation of intramolecular features, such as the planarity of the benzene ring and the conformation of the methyl ester and amino groups. Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the solid state.
Table 3: Illustrative Single Crystal X-ray Diffraction Data for a Related Compound (Methyl 2-amino-5-bromobenzoate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.9852 |
| b (Å) | 9.1078 |
| c (Å) | 12.1409 |
| β (°) | 95.238 |
| Volume (ų) | 438.83 |
| Z | 2 |
This data is for a related compound and serves to illustrate the outputs of an SC-XRD analysis.
Such an analysis for this compound would provide definitive proof of its molecular structure, including the precise bond lengths and angles, and would reveal how the molecules are arranged in the crystal lattice, including any hydrogen bonding networks involving the amino group and the ester functionality.
Powder X-ray Diffraction (PXRD) for Polymorphic Screening
Powder X-ray Diffraction (PXRD) is a vital technique for the analysis of polycrystalline materials. It is particularly important for polymorphic screening, which is the process of identifying and characterizing different crystalline forms (polymorphs) of a single compound. Polymorphs can exhibit different physical properties, such as solubility and stability, which are critical in various applications.
The PXRD pattern is a fingerprint of a specific crystalline solid. Each polymorph of a compound will produce a unique diffraction pattern, characterized by a specific set of peak positions and intensities. While no specific PXRD data for this compound has been reported, the study of related aminobenzoic acid derivatives has shown that they can exhibit polymorphism. core.ac.ukacs.orgrsc.orgdiva-portal.orgresearchgate.net
A polymorphic screen for this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms by PXRD. The appearance of different diffraction patterns would indicate the presence of multiple polymorphs. Each unique pattern could then be indexed to determine the unit cell parameters of the respective polymorph. This information is crucial for understanding the solid-state landscape of the compound and for selecting the desired crystalline form for specific applications.
Applications in Complex Organic Synthesis and Functional Materials Development
Role as a Key Building Block in Multi-Component Reactions and Heterocycle Synthesis
Methyl 2-amino-5-methylbenzoate is a valuable precursor in the synthesis of various heterocyclic compounds. biosynth.com Its amino and ester functionalities provide reactive sites for constructing complex ring systems, which are prevalent in many biologically active molecules and functional materials.
One notable application is in the synthesis of pyrazolo[3,4-b]pyridines. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with aromatic aldehydes and cyclic ketones like cyclopentanone (B42830) can lead to the formation of either angular or linear pyrazolopyridine isomers depending on the reaction conditions. frontiersin.org The ability to control the reaction pathway by modifying factors such as the acid-base properties of the medium highlights the versatility of aminoazole-based building blocks in creating diverse heterocyclic scaffolds. frontiersin.org
Furthermore, derivatives of this compound are instrumental in synthesizing other important heterocyclic systems. For example, methyl 2-amino-5-chloro-3-methylbenzoate is a key intermediate in the production of certain insecticides. patsnap.com The synthesis of this intermediate often involves the chlorination of 2-amino-3-methylbenzoic acid. patsnap.com Similarly, methyl 5-amino-2-chloro-1H-benzo[d]imidazole-7-carboxylate, another heterocyclic derivative, is synthesized from methyl 2-chloro-6-nitro-1H-benzimidazole-4-carboxylate through a reduction reaction. These examples underscore the importance of substituted methyl aminobenzoates as foundational molecules in the construction of a wide array of heterocyclic structures.
Development of Pharmaceutical Intermediates and Precursors
The structural features of this compound make it a valuable starting material and intermediate in the pharmaceutical industry for the synthesis of drug candidates and for studying how molecular structure affects biological activity.
Synthesis of Drug Candidates and Active Pharmaceutical Ingredients (APIs)
This compound and its analogs are integral to the synthesis of various pharmaceutical compounds. For instance, it is a precursor for the synthesis of picolinic acid, a compound with noted antitumor activity. biosynth.com The related compound, 2-amino-5-methylbenzoic acid, is a key raw material in the synthesis of Cetilistat, a drug used for the management of obesity. google.com The synthesis of Cetilistat from 2-amino-5-methylbenzoic acid can be achieved through a multi-step process involving the formation of a benzoxazine-dione intermediate. google.com
Furthermore, derivatives of methyl aminobenzoates are crucial for creating more complex drug molecules. For example, methyl 2-methoxy-5-aminosulfonylbenzoate, a sulfonamide derivative, is prepared from methyl salicylate (B1505791) through a series of reactions including etherification, sulfonation, chlorination, and amination. google.com Additionally, the synthesis of Conivaptan, an vasopressin antagonist, utilizes intermediates derived from aminobenzoic acids. acs.org
The following table provides a summary of some drug candidates and APIs synthesized using this compound or its close derivatives.
| Drug Candidate/API | Precursor/Intermediate | Therapeutic Area |
| Picolinic Acid derivative | This compound biosynth.com | Oncology biosynth.com |
| Cetilistat | 2-Amino-5-methylbenzoic acid google.com | Obesity Management google.com |
| Conivaptan | 4-[(Biphenyl-2-ylcarbonyl)amino]benzoic acid acs.org | Hyponatremia |
| Sulfonamide derivatives | Methyl 2-methoxy-5-aminosulfonylbenzoate google.com | Various |
This table is based on available research and may not be exhaustive.
Design and Synthesis of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and properties of drug candidates. This compound and its derivatives serve as scaffolds for generating libraries of analogs for these studies.
For example, in the development of novel agents for acute myeloid leukemia (AML), a series of 1,5-dihydrobenzo[e] biosynth.comacs.orgoxazepin-2(3H)-ones were synthesized and evaluated. mdpi.com The synthesis started from methyl 2-amino-4-bromobenzoate, an analog of this compound. By systematically modifying the structure, researchers were able to identify analogs with increased potency and improved pharmacokinetic properties. mdpi.com
Similarly, SAR studies on benzothiazole-phenyl analogs as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management have been conducted. nih.gov These studies involve synthesizing a range of analogs to understand how different substituents on the aromatic rings affect the inhibitory activity against the target enzymes. nih.gov Another example includes the development of CD73 inhibitors, where N4-substituted 3-methylcytidine-5′-α,β-methylenediphosphates were synthesized to explore the SAR. nih.gov These studies are crucial for designing more effective and safer therapeutic agents.
Contribution to Supramolecular Systems and Crystal Engineering
The ability of this compound to form specific intermolecular interactions makes it a valuable component in the fields of supramolecular chemistry and crystal engineering. These disciplines focus on designing and creating ordered molecular assemblies with unique properties.
Design and Formation of Co-crystals and Salts
The presence of both a hydrogen bond donor (amino group) and acceptor (ester carbonyl group) in this compound facilitates the formation of co-crystals and salts. nih.gov Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, while salts are formed through proton transfer between an acidic and a basic component.
The formation of these multi-component crystalline solids can significantly alter the physicochemical properties of the parent compound, such as solubility, melting point, and stability. While specific studies detailing co-crystal and salt formation with this compound are not extensively documented in the provided search results, the fundamental principles of crystal engineering suggest its potential in this area. The amino group can form hydrogen bonds with acidic co-formers, and the ester group can interact with hydrogen bond donors.
Engineered Crystal Architectures with Specific Properties
For instance, in the crystal structure of methyl 2-amino-5-chlorobenzoate, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov Additionally, an intramolecular N—H⋯O hydrogen bond contributes to the planarity of the molecule. nih.gov These well-defined interactions are fundamental to creating stable and predictable crystal structures. The ability to introduce different substituents onto the aromatic ring, as seen in various analogs, provides a means to fine-tune these intermolecular forces and thus engineer the crystal architecture for specific applications, such as in nonlinear optics or as pharmaceutical solids with improved properties. researchgate.net
Potential in Advanced Functional Materials Development
Incorporation into Organic Electronic Materials
While direct research on this compound in organic electronic materials is not extensively documented, its potential can be inferred from the well-established use of similar aromatic amines in the synthesis of high-performance organic pigments and semiconductors. For instance, quinacridone (B94251) pigments, which are synthesized from aniline (B41778) derivatives, are known for their exceptional stability and are used in electronic applications like color filters for displays and in photoelectric cells bohrium.com. The structural motifs present in this compound suggest its suitability as a building block for analogous high-performance materials.
The synthesis of such materials often involves the creation of extended π-conjugated systems, which are essential for charge transport in organic semiconductors. The amino group of this compound can be utilized in condensation reactions to build larger, planar molecules that can self-assemble into ordered structures, a key requirement for efficient organic electronic devices. The methyl and ester groups can also be chemically modified to fine-tune the solubility, and electronic energy levels of the resulting materials.
Applications in Dye Chemistry and Pigment Synthesis
The primary application of this compound in functional materials lies in the synthesis of azo dyes and pigments. The presence of the primary aromatic amine group allows for its facile conversion into a diazonium salt, which can then be coupled with a variety of aromatic compounds to produce a wide range of colors youtube.com.
Azo dyes derived from aminobenzoic acid derivatives have been a subject of significant research. For example, novel azo dyes synthesized from 3-amino-4-methyl-benzoic acid, an isomer of the parent compound, have been shown to exhibit absorption maxima in the range of 485 to 528 nm researchgate.net. These dyes are prepared by diazotizing the aminobenzoic acid and coupling it with various naphthol derivatives. The resulting compounds have potential applications in textiles, plastics, and as colorants in various other media.
Furthermore, this compound can serve as a precursor for high-performance pigments like quinacridones. The synthesis of quinacridone pigments involves the reaction of an aromatic amine with a succinylosuccinate derivative, followed by cyclization and oxidation bohrium.comsphinxsai.com. These pigments are highly valued for their exceptional lightfastness, heat stability, and chemical resistance, making them suitable for demanding applications such as automotive coatings and high-quality inks guidechem.comgoogle.com.
| Azo Dye Precursor | Coupling Component | Resulting Dye Type | Reported λmax (nm) |
| 3-amino-4-methyl-benzoic acid | Substituted Naphthols | Acidic Azo Dyes | 485 - 528 researchgate.net |
| Methyl-2-amino benzoate (B1203000) | Ethyl Cyanoacetate | Azo-Ester Compound | Not Specified uobaghdad.edu.iq |
| Amino-methylbenzoic acid | 8-hydroxyquinoline | Azo-Quinoline Dyes | Orange-Red Color researchgate.net |
Exploration in Sensing and Molecular Recognition Systems
The structural features of this compound also make it an attractive candidate for the development of chemosensors and molecular recognition systems. The amino group can be readily converted into a Schiff base by condensation with an aldehyde. These Schiff bases can act as ligands that selectively bind to metal ions, leading to a change in their optical properties, such as fluorescence or color, which forms the basis for a sensor.
A notable example is the synthesis of a fluorescent chemosensor for magnesium ions (Mg²⁺) from a derivative of 2-amino-5-methylphenylamine. The resulting Schiff base exhibits a significant increase in fluorescence emission at 524 nm upon binding with Mg²⁺, allowing for its selective detection semanticscholar.org. This demonstrates the potential of using the core structure of this compound to create highly sensitive and selective sensors for various analytes.
Moreover, the formation of metal complexes with Schiff bases derived from aminobenzoic acid derivatives has been extensively studied researchgate.netnih.govresearchgate.netnih.govmdpi.com. These complexes have shown potential in various applications, including as antimicrobial agents and in catalysis. The ability of the ligand to coordinate with different metal ions can be fine-tuned by modifying the substituents on the aromatic ring, offering a pathway to design materials with specific recognition capabilities.
| Schiff Base Precursor | Analyte | Sensing Mechanism | Key Finding |
| 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol | Mg²⁺ | Fluorescence Enhancement | Selective detection with emission at 524 nm semanticscholar.org |
| Schiff base from 2-amino-5-chlorophenyl methanone | Various Metal Ions | Formation of Stable Complexes | Potential as antimicrobial and antitumor agents nih.gov |
| Schiff base from 2-aminophenol | Various Metal Ions | Catalytic Activity | Catalyzes oxidation of cyclohexene (B86901) researchgate.net |
Q & A
Q. What are the standard methods for synthesizing Methyl 2-amino-5-methylbenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 2-amino-5-methylbenzoic acid with methanol under acidic catalysis. Key parameters include temperature control (60–80°C), acid catalyst selection (e.g., sulfuric acid), and reaction monitoring using thin-layer chromatography (TLC) to track esterification progress . Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Optimization may involve adjusting molar ratios of reactants or employing microwave-assisted synthesis to reduce reaction time.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Fourier-transform infrared (FTIR) and Raman spectroscopy are critical for identifying functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and NH₂ bending modes). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, such as the methyl ester group (δ ~3.8–3.9 ppm in ¹H NMR) and aromatic proton environments . Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight and purity, as demonstrated in related benzoate analyses .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key practices include:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Engineering controls: Fume hoods to minimize inhalation exposure.
- Waste disposal: Segregate contaminated materials and dispose via licensed hazardous waste services .
- Emergency measures: Immediate rinsing with water for skin contact and use of emergency showers/eye wash stations .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved and validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to determine unit cell parameters and atomic positions . Validate the structure using tools like PLATON to check for twinning, disorder, and hydrogen bonding geometry. For isostructural analogs (e.g., brominated derivatives), comparative analysis can resolve ambiguities in molecular packing .
Q. How can contradictions in spectroscopic or chromatographic data for this compound be addressed?
Discrepancies often arise from impurities or solvent effects. Cross-validate results using complementary techniques:
- FTIR vs. Raman: Confirm vibrational modes unaffected by fluorescence.
- DFT calculations: Compare experimental spectra with simulated vibrational frequencies to identify misassignments .
- High-performance liquid chromatography (HPLC): Quantify purity and isolate isomers or byproducts not resolved by GC .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
As a substituted anthranilate, it serves as a precursor in synthesizing heterocyclic compounds (e.g., benzoxazoles or quinazolines) with potential bioactivity. For example, brominated analogs are intermediates in antiviral or anticonvulsant drug development . Methodologically, coupling reactions (e.g., Suzuki-Miyaura) can functionalize the aromatic ring for targeted molecule design .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
Density functional theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps), reaction pathways, and regioselectivity in electrophilic substitution. Molecular docking studies may explore its interactions with biological targets, such as enzymes or receptors, to guide drug discovery .
Methodological Recommendations
- Synthesis: Prioritize microwave-assisted methods for faster, greener synthesis .
- Characterization: Combine NMR, FTIR, and GC-MS for comprehensive structural elucidation .
- Crystallography: Use SHELX software for robust structure determination and validation .
- Safety: Adopt OSHA/NIOSH guidelines for chemical handling and waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
